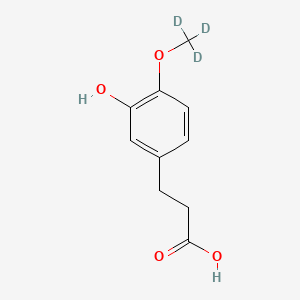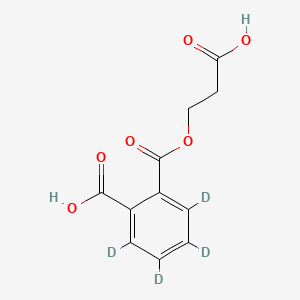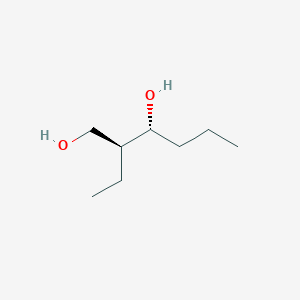
(2S,3R)-2-ethylhexane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2-ethylhexane-1,3-diol is a chiral diol with two stereocenters, making it an interesting compound in the field of organic chemistry. The compound’s structure consists of a hexane backbone with hydroxyl groups attached to the first and third carbon atoms, and an ethyl group attached to the second carbon atom. The stereochemistry is specified by the (2S,3R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-ethylhexane-1,3-diol can be achieved through various methods. One common approach involves the reduction of corresponding ketones or aldehydes using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the asymmetric dihydroxylation of alkenes using osmium tetroxide (OsO4) in the presence of chiral ligands to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using catalytic hydrogenation. This method is preferred due to its efficiency and scalability. The use of chiral catalysts can help in achieving the desired stereochemistry on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-2-ethylhexane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
Wissenschaftliche Forschungsanwendungen
(2S,3R)-2-ethylhexane-1,3-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemicals
Wirkmechanismus
The mechanism of action of (2S,3R)-2-ethylhexane-1,3-diol depends on its interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in biochemical pathways. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3S)-2-ethylhexane-1,3-diol
- (2R,3R)-2-ethylhexane-1,3-diol
- (2R,3S)-2-ethylhexane-1,3-diol
Uniqueness
(2S,3R)-2-ethylhexane-1,3-diol is unique due to its specific stereochemistry, which can result in different physical and chemical properties compared to its diastereomers and enantiomers. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes .
Eigenschaften
CAS-Nummer |
4780-68-1 |
|---|---|
Molekularformel |
C8H18O2 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
(2S,3R)-2-ethylhexane-1,3-diol |
InChI |
InChI=1S/C8H18O2/c1-3-5-8(10)7(4-2)6-9/h7-10H,3-6H2,1-2H3/t7-,8+/m0/s1 |
InChI-Schlüssel |
RWLALWYNXFYRGW-JGVFFNPUSA-N |
Isomerische SMILES |
CCC[C@H]([C@@H](CC)CO)O |
Kanonische SMILES |
CCCC(C(CC)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid](/img/structure/B13431377.png)
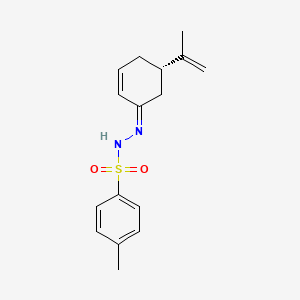
![7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13431393.png)

![2,2,2-trifluoro-1-[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanone](/img/structure/B13431404.png)

![3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13431413.png)
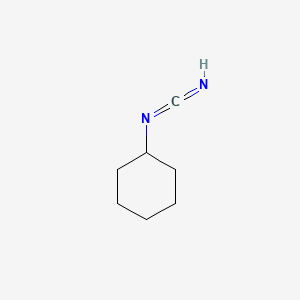
![[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13431427.png)

